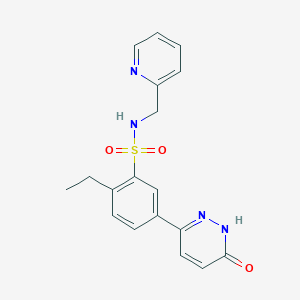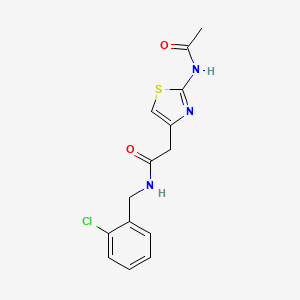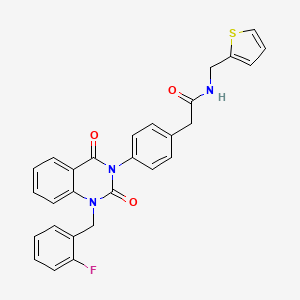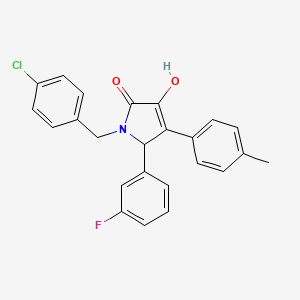
2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a pyridazinone moiety, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the pyridazinone and sulfonamide intermediates with the pyridine moiety using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving sulfonamide groups. It can also serve as a probe to investigate the biological activity of pyridazinone derivatives.
Medicine
The compound holds potential in medicinal chemistry for the development of new drugs. Sulfonamides are known for their antibacterial properties, and the pyridazinone moiety may contribute to additional pharmacological activities, such as anti-inflammatory or anticancer effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The pyridazinone moiety may interact with other biological pathways, contributing to the compound’s overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Pyridazinone Derivatives: Compounds like 3-methyl-6-phenylpyridazin-4(1H)-one, known for their anti-inflammatory and cardiovascular effects.
Pyridine Derivatives: Compounds such as 2-pyridinemethanol, used in various chemical syntheses.
Uniqueness
2-ethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
Properties
Molecular Formula |
C18H18N4O3S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-ethyl-5-(6-oxo-1H-pyridazin-3-yl)-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C18H18N4O3S/c1-2-13-6-7-14(16-8-9-18(23)22-21-16)11-17(13)26(24,25)20-12-15-5-3-4-10-19-15/h3-11,20H,2,12H2,1H3,(H,22,23) |
InChI Key |
YGZVWHNSTAZFMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(1,3-benzodioxol-5-ylmethyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11279410.png)

![5-amino-N-(3-fluorophenyl)-1-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279424.png)
![2-chloro-5-nitro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B11279426.png)

![2-Cyclopentyl-N-{3-[2-methyl-4-oxopyrido[2,3-D]pyrimidin-3(4H)-YL]phenyl}acetamide](/img/structure/B11279429.png)
![N-(2,4-Dimethylphenyl)-2-{[6-(5-methyl-2-propanamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11279448.png)
![{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11279456.png)

![5-amino-N-(2,5-dimethoxyphenyl)-1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11279465.png)
![N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide](/img/structure/B11279468.png)

![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B11279473.png)

